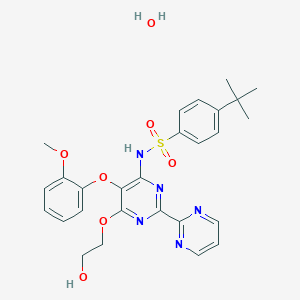

Sorafenib tosilato

Descripción general

Descripción

Sorafenib tosilato es una bi-aril urea y un inhibidor oral de múltiples quinasas. Se dirige a los receptores de tirosina quinasa de la superficie celular y a las quinasas intracelulares descendentes que están implicadas en la proliferación de células tumorales y la angiogénesis tumoral . This compound está aprobado para el tratamiento del carcinoma hepatocelular irresecable, el carcinoma de células renales avanzado y el carcinoma de tiroides diferenciado . Se comercializa bajo el nombre de marca Nexavar .

Aplicaciones Científicas De Investigación

Sorafenib tosilato tiene una amplia gama de aplicaciones de investigación científica, incluyendo :

Química: Se utiliza como compuesto modelo para estudiar los inhibidores de quinasas y sus interacciones con diversos objetivos.

Biología: Investigado por sus efectos en las vías de señalización celular y su papel en la inhibición del crecimiento tumoral.

Medicina: Ampliamente utilizado en ensayos clínicos para el tratamiento de diversos cánceres, incluyendo el carcinoma hepatocelular, el carcinoma de células renales y el carcinoma de tiroides.

Industria: Se emplea en el desarrollo de sistemas de administración de fármacos, como los nanoportadores, para mejorar su biodisponibilidad y reducir los efectos secundarios.

Mecanismo De Acción

Sorafenib tosilato es un inhibidor de quinasas que disminuye la proliferación de células tumorales al inhibir múltiples quinasas intracelulares, incluyendo c-CRAF, BRAF y BRAF mutante . Se dirige a los receptores de tirosina quinasa de la superficie celular y a las quinasas intracelulares descendentes implicadas en la proliferación de células tumorales y la angiogénesis . El tratamiento con sorafenib induce la autofagia, lo que puede suprimir el crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

Sorafenib tosylate targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis . It inhibits multiple intracellular kinases, including c-CRAF, BRAF, and mutant BRAF .

Cellular Effects

Sorafenib tosylate has been shown to decrease tumor cell proliferation in vitro . It attenuates tumor growth of human tumor xenografts in immunocompromised mice, reduces tumor angiogenesis, and increases tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .

Molecular Mechanism

Sorafenib tosylate’s mechanism of action involves inhibiting many protein kinases, including VEGFR, PDGFR, and RAF kinases . Of the RAF kinases, sorafenib tosylate is more selective for c-Raf than B-RAF . It also induces autophagy, which may suppress tumor growth .

Temporal Effects in Laboratory Settings

Sorafenib tosylate undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . At steady-state, sorafenib tosylate accounts for 70-85% of the circulating analytes in plasma .

Dosage Effects in Animal Models

In a study involving tumor-bearing dogs, sorafenib tosylate was administered at an intended dose of 3 mg/kg . Mean sorafenib levels declined by over 70% relative to peak serum concentrations by 24 hours in all dogs, suggesting the value of at least twice-daily administration . Doses of 3 mg/kg were well-tolerated, and no patients in the study experienced adverse events that were attributable to sorafenib tosylate .

Metabolic Pathways

Sorafenib tosylate undergoes oxidative metabolism by CYP3A4 in the liver, as well as glucuronidation by UGT1A9 in the liver and kidneys . About eight metabolites of sorafenib tosylate have been identified, of which five were detected in plasma .

Transport and Distribution

It is known that sorafenib tosylate undergoes oxidative metabolism in the liver and kidneys, suggesting that it may be transported to these organs for metabolism .

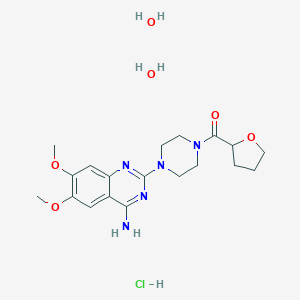

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de sorafenib tosilato implica varios pasos. Uno de los intermediarios clave es la 4-cloro-3-(trifluorometil)anilina, que se somete a una serie de reacciones para formar el producto final. El proceso incluye los siguientes pasos :

Formación del intermedio: La 4-cloro-3-(trifluorometil)anilina se hace reaccionar con fosgeno para formar 4-cloro-3-(trifluorometil)fenil isocianato.

Reacción de acoplamiento: El isocianato se hace reaccionar entonces con 4-aminofenol para formar 4-[4-(4-cloro-3-(trifluorometil)fenil)ureido]fenol.

Formación de éter: Este intermedio se hace reaccionar con 2-cloro-N-metilpiridina-3-carboxamida para formar sorafenib.

Tosilación: Por último, el sorafenib se tosilato utilizando ácido p-toluensulfónico para formar this compound.

Métodos de producción industrial

La producción industrial de this compound implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso normalmente incluye el uso de disolventes como el etanol y el metanol, y las reacciones se llevan a cabo bajo temperaturas y presiones controladas .

Análisis De Reacciones Químicas

Tipos de reacciones

Sorafenib tosilato se somete a varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción son menos comunes para el this compound.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en los grupos cloro y trifluorometilo.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen las enzimas del citocromo P450 y la UGT1A9.

Sustitución: Los reactivos como los nucleófilos (por ejemplo, aminas, tioles) pueden utilizarse en condiciones suaves.

Principales productos formados

Oxidación: Los productos principales incluyen metabolitos oxidados que se excretan en las heces y la orina.

Sustitución: Derivados sustituidos de this compound.

Comparación Con Compuestos Similares

Compuestos similares

Sunitinib: Otro inhibidor de múltiples quinasas utilizado para indicaciones similares.

Pazopanib: Un inhibidor de quinasas utilizado para el tratamiento del carcinoma de células renales y el sarcoma de tejidos blandos.

Regorafenib: Un inhibidor de quinasas utilizado para el tratamiento del cáncer colorrectal metastásico y los tumores estromales gastrointestinales.

Singularidad de Sorafenib Tosilato

This compound es único debido a su amplio espectro de inhibición de quinasas, dirigiéndose tanto a la quinasa RAF como a las tirosina quinasas receptoras que promueven la angiogénesis . También es conocido por su capacidad para inducir la autofagia, lo que puede contribuir a sus efectos antitumorales .

Propiedades

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDHYUQIDRJSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClF3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047839 | |

| Record name | Sorafenib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

637.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475207-59-1 | |

| Record name | Nexavar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475207-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorafenib tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorafenib tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORAFENIB TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

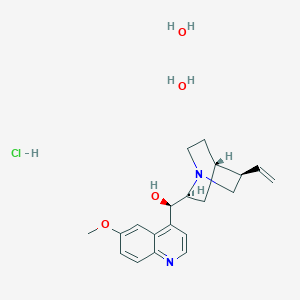

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.